Cas no 1040065-72-2 (4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid)

4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
- EN300-1858365
- 1040065-72-2
-
- インチ: 1S/C13H17NO2/c14-12(6-7-13(15)16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8,12H,1-3,6-7,14H2,(H,15,16)
- InChIKey: OGAJUPQERUQGPD-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1C=CC2CCCC=2C=1)N)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 63.3Ų
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858365-0.1g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1858365-2.5g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1858365-10g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1858365-5g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1858365-1.0g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1858365-1g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1858365-0.05g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1858365-10.0g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1858365-0.5g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1858365-5.0g |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1040065-72-2 | 5g |
$3770.0 | 2023-06-01 |
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
3. Book reviews
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
10. Back matter
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acidに関する追加情報
4-Amino-4-(2,3-Dihydro-1H-Inden-5-yl)butanoic Acid: A Comprehensive Overview
4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS No. 1040065-72-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Indenylbutanoic acid, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is a derivative of butanoic acid with an indan ring system and an amino group attached to the butanoic acid chain. The indan ring, a bicyclic structure consisting of a benzene ring fused with a cyclohexene ring, imparts unique chemical and physical properties to the molecule. The presence of the amino group adds further complexity and reactivity to the compound. The molecular formula of 4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is C13H17NO2, and its molecular weight is approximately 223.28 g/mol.
The compound exhibits good solubility in polar solvents such as water and ethanol, making it suitable for various chemical reactions and biological assays. Its melting point is around 160°C, and it has a moderate boiling point due to its molecular weight and functional groups. The presence of the carboxylic acid group also allows for the formation of salts, which can be useful in pharmaceutical formulations.
Synthesis Methods
The synthesis of 4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid has been explored through various routes, each with its own advantages and limitations. One common method involves the reaction of 5-bromomethylindan with an appropriate amine followed by carboxylation. This approach allows for the controlled introduction of the amino and carboxylic acid functionalities onto the indan ring system.
An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling. These methods offer high yields and excellent regioselectivity, making them suitable for large-scale production. Recent advancements in catalytic chemistry have further optimized these processes, reducing reaction times and improving overall efficiency.
Biological Activities
4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid has shown promising biological activities in various preclinical studies. One of its key applications is in the field of neuropharmacology, where it has been investigated for its potential as a modulator of neurotransmitter systems. Studies have demonstrated that this compound can interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and receptor activity.
In addition to its neuropharmacological effects, 4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid has also been studied for its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. These findings have sparked interest in exploring its therapeutic applications in conditions such as arthritis and multiple sclerosis.
Clinical Trials and Research Advancements
The potential therapeutic applications of 4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid have led to several clinical trials aimed at evaluating its safety and efficacy. Early-phase clinical trials have shown promising results in terms of safety profiles and pharmacokinetic properties. However, more extensive studies are needed to fully understand its therapeutic potential.
Recent research has also focused on optimizing the delivery methods for this compound to enhance its bioavailability and reduce side effects. Nanotechnology-based delivery systems have shown particular promise in this regard, allowing for targeted delivery to specific tissues or cells. These advancements could significantly improve the therapeutic outcomes associated with this compound.
FUTURE PERSPECTIVES AND CONCLUSIONS
4-Amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS No. 1040065-72-2) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating neurological disorders and inflammatory conditions.
The development of novel synthesis methods and delivery systems will be crucial in advancing this compound from preclinical studies to clinical practice. As more data becomes available from ongoing clinical trials, it is hoped that this compound will contribute significantly to improving patient outcomes in various medical fields.
1040065-72-2 (4-amino-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid) 関連製品
- 2228764-79-0(3-4-(dimethylcarbamoyl)phenyl-2-oxopropanoic acid)
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 681157-52-8(ethyl 4-(cyanosulfanyl)-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate)
- 878452-40-5(3,7-dimethyl-1-(4-methylphenyl)methyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 518285-55-7(5-methyl-N-(piperidin-4-yl)pyridin-2-amine)
- 2055778-26-0(4-Chloro-2,5-difluorophenylboronic acid)
- 1375477-10-3(5-Chloro-2-hydrazinylpyridine hydrochloride)
- 872521-99-8((2S)-4,6-dioxo-2-Piperidinecarboxylic acid)
- 901258-71-7(2-{2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 1798800-17-5(1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one)




